Besilato de atracurio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El atracurio besilato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El atracurio besilato ejerce sus efectos al antagonizar la acción neurotransmisora de la acetilcolina. Se une de forma competitiva a los sitios receptores colinérgicos en la placa motora terminal, evitando que la acetilcolina se una y provoque la contracción muscular . Este antagonismo se inhibe, y el bloqueo neuromuscular se revierte mediante inhibidores de la acetilcolinesterasa como la neostigmina, el edrofonio y la piridostigmina .

Análisis Bioquímico

Biochemical Properties

Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Cellular Effects

Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Molecular Mechanism

The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .

Temporal Effects in Laboratory Settings

The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .

Dosage Effects in Animal Models

The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .

Metabolic Pathways

Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .

Transport and Distribution

Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .

Subcellular Localization

As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El atracurio besilato se sintetiza mediante un proceso de varios pasos que implica la reacción de N,N'-4,10-dioxa-3,11-dioxotridecileno-1,13-bis-tetrahidropapaverina (Compuesto 1) con bencenosulfonato de metilo en presencia de una cantidad catalítica de una base insoluble . La mezcla de reacción se mantiene durante un período suficiente para la formación de atracurio besilato, seguido de la filtración para eliminar la base insoluble y la precipitación de atracurio besilato .

Métodos de producción industrial

En entornos industriales, la preparación de atracurio besilato implica la adición de fenmetilol y atracurio besilato a un contenedor de proporción con agua para inyección, seguido de agitación y ajuste del pH utilizando una solución de sal de ácido acético . La solución se filtra y se llena en contenedores bajo carga de nitrógeno para mantener un bajo contenido de oxígeno .

Análisis De Reacciones Químicas

Tipos de reacciones

El atracurio besilato sufre eliminación de Hofmann (retro-adición de Michael) e hidrólisis de ésteres por esterasas no específicas . Estas reacciones son cruciales para su metabolismo y eliminación del cuerpo.

Reactivos y condiciones comunes

La reacción de eliminación de Hofmann implica el uso de una base para facilitar el proceso de eliminación, mientras que la hidrólisis de ésteres requiere la presencia de esterasas . Los principales productos formados a partir de estas reacciones incluyen metabolitos inactivos que se excretan del cuerpo.

Comparación Con Compuestos Similares

El atracurio besilato forma parte de la familia de medicamentos bloqueadores neuromusculares y es del tipo no despolarizante . Compuestos similares incluyen:

Vecuronium: Otro bloqueador neuromuscular no despolarizante con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Rocuronium: Conocido por su rápido inicio de acción, lo que lo hace adecuado para la intubación secuencial rápida.

Cisatracurium: Un isómero estereoisómero del atracurio con un perfil farmacocinético más predecible y menos efectos secundarios.

El atracurio besilato es único debido a su falta de efectos cardiovasculares significativos y su eliminación a través de la eliminación de Hofmann e hidrólisis de ésteres, que no dependen de la función renal .

Propiedades

Key on ui mechanism of action |

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

Número CAS |

64228-81-5 |

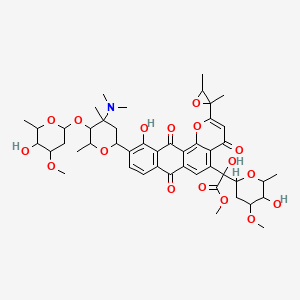

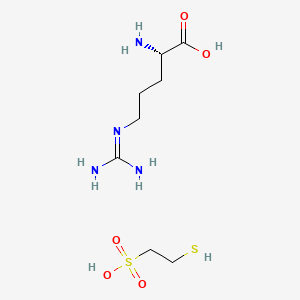

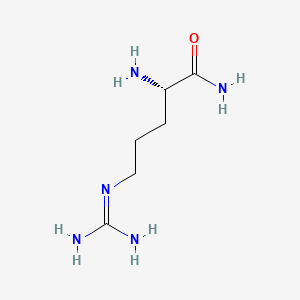

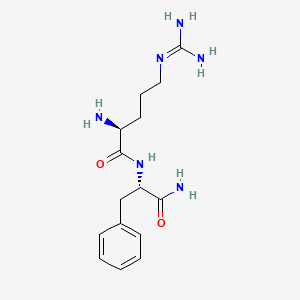

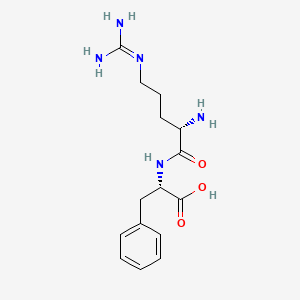

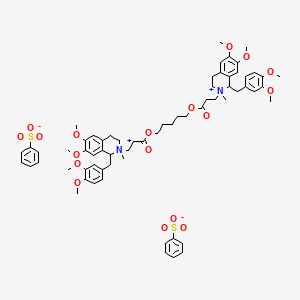

Fórmula molecular |

C59H77N2O15S+ |

Peso molecular |

1086.3 g/mol |

Nombre IUPAC |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |

Clave InChI |

GLLXELVDCIFBPA-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Apariencia |

Solid powder |

melting_point |

85-90 |

Key on ui other cas no. |

64228-81-5 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

64228-79-1 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Miscible |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.